7-Methoxy-5-methylnaphthalen-1-amine
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Overview
Description
7-Methoxy-5-methylnaphthalen-1-amine is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5-methylnaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthylacetate.
Reduction: The 7-methoxy-1-naphthylacetate is reduced using sodium borohydride to obtain 7-methoxy-1-naphthaleneethanol.
Amination: The 7-methoxy-1-naphthaleneethanol is then subjected to amination to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5-methylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields different amine derivatives.
Substitution: Results in various substituted naphthalene compounds
Scientific Research Applications
7-Methoxy-5-methylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methylnaphthalen-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Methylnaphthalen-1-amine
- 5-Methoxy-1-naphthylamine
- 1-Methoxy-5-methylnaphthalene
Uniqueness
7-Methoxy-5-methylnaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methoxy-5-methylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(14-2)7-11-10(8)4-3-5-12(11)13/h3-7H,13H2,1-2H3 |
InChI Key |
QUGYELWORISVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC=C2N)OC |
Origin of Product |
United States |
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